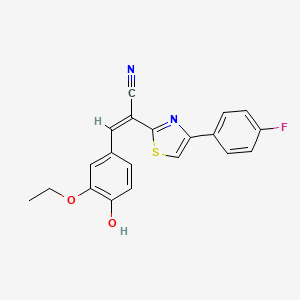
(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound characterized by its complex structure, which includes phenyl, thiazole, and acrylonitrile groups
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could be explored in pharmacological studies.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of the thiazole ring and the phenolic hydroxyl group suggests possible applications in the development of anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In materials science, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its complex structure may impart unique physical and chemical properties to the materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved by reacting 4-fluoroaniline with α-bromoacetophenone in the presence of a base to form 2-(4-fluorophenyl)thiazole.
Aldol Condensation: The thiazole derivative is then subjected to an aldol condensation with 3-ethoxy-4-hydroxybenzaldehyde to form the acrylonitrile moiety.
Isomerization: The final step involves the isomerization to obtain the (Z)-configuration of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The nitrile group can be reduced to primary amines under hydrogenation conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Mecanismo De Acción
The mechanism of action of (Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The phenolic hydroxyl group could participate in hydrogen bonding, while the thiazole ring might engage in π-π interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-3-(4-hydroxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile: Lacks the ethoxy group, which may affect its solubility and reactivity.
(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile: Lacks the fluorine atom, which could influence its electronic properties and biological activity.
Uniqueness
The presence of both the ethoxy group and the fluorine atom in (Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile makes it unique. These substituents can significantly impact the compound’s physical, chemical, and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S/c1-2-25-19-10-13(3-8-18(19)24)9-15(11-22)20-23-17(12-26-20)14-4-6-16(21)7-5-14/h3-10,12,24H,2H2,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKVPTOCUKTQNC-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
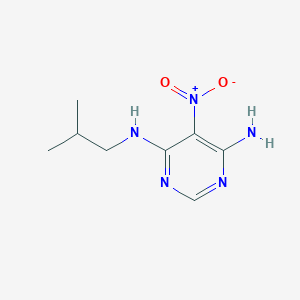
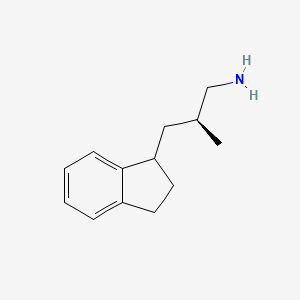

![N-(1-{1-[4-(2,6-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2676539.png)
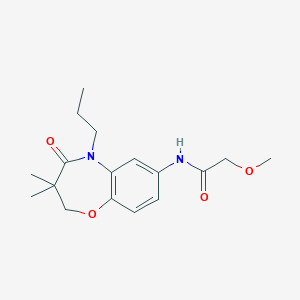
![Tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2676546.png)
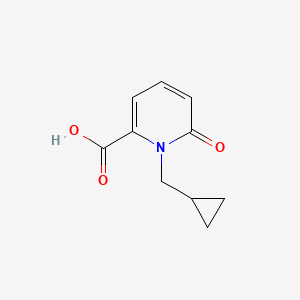
![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2676549.png)
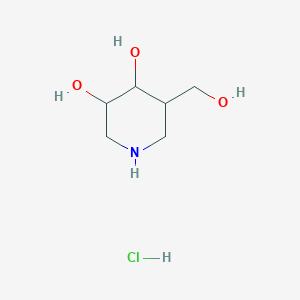
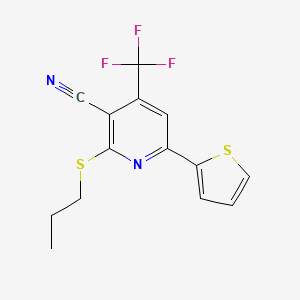

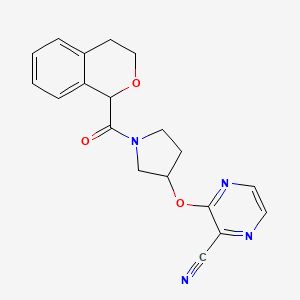
![N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-4-PHENYLOXANE-4-CARBOXAMIDE](/img/structure/B2676557.png)

